Acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester
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Overview
Description
2-Piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate typically involves the reaction of piperidine with 2-(4-phenylphenyl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
2-Piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Piperidin-2-ylethyl 2-(4-methylphenyl)propanoate
- 2-Piperidin-2-ylethyl 2-(4-chlorophenyl)propanoate
- 2-Piperidin-2-ylethyl 2-(4-methoxyphenyl)propanoate
Uniqueness
2-Piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenyl-substituted propanoate moiety provides unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
64046-66-8 |
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Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C22H27NO2/c1-17(22(24)25-16-14-21-9-5-6-15-23-21)18-10-12-20(13-11-18)19-7-3-2-4-8-19/h2-4,7-8,10-13,17,21,23H,5-6,9,14-16H2,1H3 |
InChI Key |
QDWYZUCHSFEDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCCC3CCCCN3 |
Origin of Product |
United States |
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